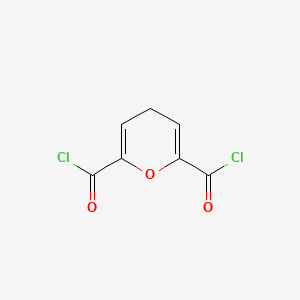
4H-Pyran-2,6-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-2,6-dicarbonyl dichloride: is a chemical compound belonging to the pyran family, characterized by a six-membered ring containing one oxygen atom and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-Pyran-2,6-dicarbonyl dichloride can be synthesized through a multicomponent reaction involving aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This reaction is typically catalyzed by an amine-functionalized metal-organic framework (MOF) such as Cu2(NH2-BDC)2(DABCO) under solvent-free conditions . The reaction yields the desired product with good to excellent efficiency.
Industrial Production Methods: Industrial production of this compound often involves similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts and mechanochemical methods, such as ball milling, enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyran-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyran-2,6-dicarboxylic acid.
Reduction: Reduction reactions can yield pyran-2,6-dimethanol.
Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Pyran-2,6-dicarboxylic acid.
Reduction: Pyran-2,6-dimethanol.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
4H-Pyran-2,6-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-Pyran-2,6-dicarbonyl dichloride and its derivatives often involves interaction with biological targets such as calcium channels. These compounds can block calcium channels, leading to various physiological effects, including vasorelaxation and potential anti-asthmatic properties . The exact molecular pathways depend on the specific derivative and its target.
Comparison with Similar Compounds
- 4H-Pyran-2,6-dicarboxylic acid
- 4H-Pyran-2,6-dimethanol
- Pyridine-2,6-dicarbonyl dichloride
Comparison: 4H-Pyran-2,6-dicarbonyl dichloride is unique due to its dichloride functional groups, which make it highly reactive and versatile for various chemical transformations. In contrast, 4H-Pyran-2,6-dicarboxylic acid and 4H-Pyran-2,6-dimethanol have different functional groups that confer distinct chemical properties and reactivity. Pyridine-2,6-dicarbonyl dichloride, while similar in structure, contains a nitrogen atom in the ring, leading to different chemical behavior and applications .
Properties
CAS No. |
54281-62-8 |
|---|---|
Molecular Formula |
C7H4Cl2O3 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
4H-pyran-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C7H4Cl2O3/c8-6(10)4-2-1-3-5(12-4)7(9)11/h2-3H,1H2 |
InChI Key |
VFYZHCMJBJOGFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OC(=C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















